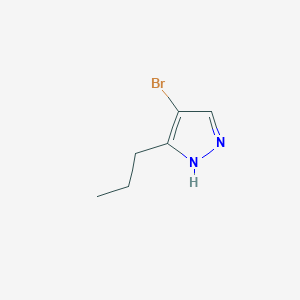

4-bromo-5-propyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-propyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-2-3-6-5(7)4-8-9-6/h4H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFOOCAHEGPJMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60061-61-2 | |

| Record name | 4-bromo-5-propyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Analysis of 4-Bromo-5-propyl-1H-pyrazole: A Technical Guide

Introduction: The Scaffold in Context

The compound 4-bromo-5-propyl-1H-pyrazole represents a critical halogenated heterocyclic building block in modern drug discovery.[1][2] Pyrazoles are privileged scaffolds found in numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents (e.g., Celecoxib).[3]

The specific functionalization of this molecule offers two distinct strategic advantages:

-

The 4-Bromo Motif: A versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.[1][2]

-

The 5-Propyl Group: Provides lipophilic bulk (

modulation) and steric occlusion, critical for filling hydrophobic pockets in enzyme active sites.[3]

This guide provides a rigorous structural analysis, addressing the complex tautomeric behavior inherent to N-unsubstituted pyrazoles and establishing a validated analytical workflow.

Tautomeric Equilibrium: The "3 vs. 5" Paradox

For researchers working with 1H-pyrazoles , the nomenclature "5-propyl" vs. "3-propyl" is often a source of confusion.[1][2] In solution, this compound exists in a rapid dynamic equilibrium with its tautomer, 4-bromo-3-propyl-1H-pyrazole.[1][2]

Mechanism of Tautomerism

The proton on the nitrogen atom oscillates between

-

Tautomer A (3-propyl): The propyl group is at position 3.[3][4]

-

Tautomer B (5-propyl): The propyl group is at position 5.[3]

While the user request specifies 5-propyl , thermodynamic studies and X-ray crystallographic data on analogous 4-halopyrazoles typically favor the 3-substituted tautomer in the solid state due to dipole minimization and hydrogen bond packing efficiency.[1][2] In solution (DMSO, MeOH), the equilibrium depends on solvent polarity and hydrogen bonding capacity.[3]

Visualization: Tautomeric Shift

The following diagram illustrates the proton migration and the resulting re-indexing of the propyl substituent.

Structural Characterization Workflow

To definitively characterize this molecule, a multi-modal approach is required. Relying on a single method (e.g., LC-MS) is insufficient due to the inability of standard MS to distinguish regioisomers/tautomers.[2][3]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation.[3] Note that in protic solvents (e.g.,

Recommended Solvent: DMSO-

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Mechanistic Insight |

| 12.8 - 13.2 | Broad Singlet | NH (1H) | Highly deshielded; indicates H-bonding. | |

| 7.60 - 7.80 | Singlet | C3-H (or C5-H) | Diagnostic pyrazole CH.[1][2][3] Shift confirms 4-Br deshielding. | |

| 2.55 - 2.65 | Triplet ( | Benzylic-like position; adjacent to aromatic ring.[1][2][3] | ||

| 1.55 - 1.65 | Multiplet | Standard propyl chain methylene. | ||

| 0.85 - 0.95 | Triplet ( | Terminal methyl group.[1][2][3] | ||

| ~140.0 | Quaternary | C3/C5 (Propyl) | Deshielded by N and alkyl group.[1][3] | |

| ~90.0 - 95.0 | Quaternary | C4-Br | Upfield shift due to Heavy Atom Effect (Bromine).[1][2][3] |

B. Mass Spectrometry (MS)

While MS cannot distinguish tautomers, it is definitive for the bromination state.[3]

-

Ionization: ESI+ (Positive Mode).[3]

-

Isotope Pattern: Look for the characteristic 1:1 doublet at

and

C. X-Ray Crystallography (The Gold Standard)

To resolve the "3 vs 5" question in the solid state, single-crystal X-ray diffraction is required.[2][3]

-

Crystal Growth Protocol: Slow evaporation of an ethanol/water (9:1) solution.

-

Expected Result: Most 4-bromo-3(5)-alkylpyrazoles crystallize as the 3-alkyl tautomer, forming trimeric or tetrameric hydrogen-bonded clusters.[1][2][3]

Experimental Protocols

Protocol 1: Analytical Validation via HPLC-UV-MS

Purpose: To assess purity and confirm identity before biological testing.[1][2]

-

Sample Prep: Dissolve 1 mg of this compound in 1 mL of Acetonitrile (MeCN).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm).[3] -

Mobile Phase:

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/peptide backbone if conjugated).[3]

-

Criteria: Purity > 95% by area integration. MS must show 1:1 Br isotope pattern.[2][3]

Protocol 2: Synthesis of this compound

Context: If commercial sources are unavailable, this scaffold is synthesized via electrophilic aromatic substitution.[1][2]

-

Starting Material: 3-Propyl-1H-pyrazole (commercially available or synthesized from hydrazine + 2,4-hexanedione derivative).[1][2][3]

-

Bromination:

-

Workup: Wash with water, brine, dry over

. -

Purification: Recrystallization from Hexanes/EtOAc (usually sufficient) or Silica Flash Chromatography (0-40% EtOAc in Hexanes).[3]

Reactivity & Functionalization Logic

Understanding the reactivity profile is essential for designing downstream synthesis.[3]

-

N-Alkylation: Treating with a base (e.g.,

) and an alkyl halide will lock the tautomer.[2][3] Warning: This usually produces a mixture of 1,3- and 1,5-isomers.[2] Regioselectivity is controlled by steric bulk and solvent effects.[2][3] -

C-Br Coupling: The bromine is highly reactive towards oxidative addition by Pd(0), making it an excellent partner for Suzuki couplings to attach aryl groups at the 4-position.[2][3]

References

-

Elguero, J., et al. (2002).[3] Tautomerism of Pyrazoles: A Review. Advances in Heterocyclic Chemistry.

-

National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 12697843 (Analogous 4-bromo-3-methyl-1H-pyrazole). PubChem.[2][3][5] [Link]

-

Foces-Foces, C., et al. (1999).[3] Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. Journal of Chemical Crystallography.

Sources

An In-depth Technical Guide to 4-bromo-5-propyl-1H-pyrazole: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, imparts a unique combination of chemical properties, including the ability to act as both a hydrogen bond donor and acceptor. This versatility allows for a wide range of interactions with biological targets. The introduction of a bromine atom at the 4-position of the pyrazole ring, as in 4-bromo-5-propyl-1H-pyrazole, provides a highly valuable synthetic handle for further molecular elaboration through various cross-coupling reactions.[3] This guide will explore the synthesis and potential utility of this specific, yet underexplored, pyrazole derivative.

Proposed Synthesis of this compound

A robust and logical synthetic route to this compound can be conceptualized in two key stages: the formation of the pyrazole core followed by regioselective bromination.

Synthesis of the Precursor: 3-methyl-5-propyl-1H-pyrazole

The Knorr pyrazole synthesis and related methods, which involve the condensation of a β-dicarbonyl compound with hydrazine, are the most common and versatile routes to the pyrazole ring.[4] For the synthesis of a propyl-substituted pyrazole, an appropriate β-dicarbonyl precursor is 2,4-octanedione. The reaction of 2,4-octanedione with hydrazine hydrate is expected to yield a mixture of two regioisomers: 3-methyl-5-propyl-1H-pyrazole and 5-methyl-3-propyl-1H-pyrazole. However, for the purpose of this guide, we will proceed with the major, more sterically favored product, 3-methyl-5-propyl-1H-pyrazole, as the primary precursor for bromination.

Experimental Protocol: Synthesis of 3-methyl-5-propyl-1H-pyrazole

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-octanedione (1.0 eq).

-

Add ethanol as a solvent to create a solution.

-

Slowly add hydrazine hydrate (1.1 eq) to the stirred solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 3-methyl-5-propyl-1H-pyrazole.

Causality Behind Experimental Choices: The use of a slight excess of hydrazine hydrate ensures the complete consumption of the β-dicarbonyl starting material. Ethanol is a suitable solvent as it dissolves both reactants and allows for heating to reflux to drive the reaction to completion.

Regioselective Bromination

The bromination of N-unsubstituted pyrazoles with electrophilic brominating agents typically occurs at the 4-position, which is the most electron-rich and sterically accessible position on the pyrazole ring.[5]

Experimental Protocol: Synthesis of 4-bromo-3-methyl-5-propyl-1H-pyrazole

-

Dissolve 3-methyl-5-propyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in the same solvent to the cooled pyrazole solution.

-

Allow the reaction to stir at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 4-bromo-3-methyl-5-propyl-1H-pyrazole.

-

Further purification can be achieved by recrystallization or column chromatography.

Self-Validating System: The disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate will indicate the progress of the reaction. The final product can be characterized by NMR and Mass Spectrometry to confirm its structure.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Physicochemical and Spectroscopic Characterization

The following table summarizes the predicted physicochemical properties and expected spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds.[6][7]

| Property | Predicted Value |

| Molecular Formula | C7H11BrN2 |

| Molecular Weight | 203.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. |

| 1H NMR (DMSO-d6) | δ (ppm): ~13.0 (br s, 1H, NH), 2.5-2.7 (t, 2H, CH2), 2.2 (s, 3H, CH3), 1.5-1.7 (m, 2H, CH2), 0.9 (t, 3H, CH3) |

| 13C NMR (DMSO-d6) | δ (ppm): ~148 (C5), ~138 (C3), ~95 (C4), ~28 (CH2), ~22 (CH2), ~14 (CH3 of propyl), ~12 (CH3) |

| IR (KBr, cm-1) | ~3100-3300 (N-H stretch), ~2800-3000 (C-H stretch), ~1550 (C=N stretch), ~1450 (C=C stretch) |

| Mass Spec (EI) | m/z: 202/204 (M+), showing characteristic isotopic pattern for bromine. |

Reactivity and Synthetic Utility

The bromine atom at the C4 position of the pyrazole ring is the key to the synthetic versatility of this compound. It serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or vinyl substituents at the 4-position.[8][9]

Reaction Scheme: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling allows for the introduction of alkyne moieties, which are valuable functional groups in medicinal chemistry for the synthesis of rigid linkers and for their participation in click chemistry reactions.

Other Cross-Coupling Reactions

Other important cross-coupling reactions such as the Heck, Stille, and Buchwald-Hartwig amination reactions can also be employed to further functionalize the 4-position of the pyrazole ring, opening up a vast chemical space for the synthesis of novel compounds.

Applications in Drug Discovery and Development

The pyrazole scaffold is a cornerstone in the design of bioactive molecules. Substituted pyrazoles have demonstrated a wide array of pharmacological activities, including:

-

Kinase Inhibitors: Many pyrazole-containing compounds have been developed as potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.[10]

-

Anti-inflammatory Agents: The well-known NSAID celecoxib features a pyrazole core.

-

Antimicrobial Agents: Pyrazole derivatives have shown promising activity against various bacterial and fungal strains.[11]

The ability to easily diversify the 4-position of this compound through cross-coupling reactions makes it an ideal starting material for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

As with all brominated organic compounds, this compound should be handled with care in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention.

Conclusion

While this compound may not be a commercially available compound, its synthesis is readily achievable through established chemical transformations. Its true value lies in its potential as a versatile synthetic intermediate. The presence of the bromine atom at the 4-position provides a gateway to a multitude of other functionalized pyrazoles through reliable and high-yielding cross-coupling reactions. For medicinal chemists and drug discovery scientists, this compound represents a valuable starting point for the exploration of novel chemical entities with the potential for significant therapeutic impact.

References

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).

- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Can. J. Chem. 71, 678 (1993).

- Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles 3a–d.

- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.

- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.

- 1H and 13C NMR study of perdeuterated pyrazoles.

- ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.

- Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry.

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- Pyrazole synthesis. Organic Chemistry Portal.

- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.

- Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.

- SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. NIH.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.

Sources

- 1. html.rhhz.net [html.rhhz.net]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chegg.com [chegg.com]

- 4. rsc.org [rsc.org]

- 5. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 11. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Spectroscopic Characterization of 4-Bromo-5-propyl-1H-pyrazole

[1][2]

Executive Summary

This compound is a halogenated heterocyclic scaffold widely utilized in the synthesis of bioactive compounds, particularly as an intermediate for Janus kinase (JAK) inhibitors and agrochemical agents.[1][2] Its structural integrity relies on the precise regiochemical placement of the bromine atom at the C4 position and the propyl chain at C5 (tautomerically equivalent to C3 in the unsubstituted state).[1]

This guide details the definitive spectroscopic signatures (NMR, IR, MS) required to distinguish this specific isomer from its regioisomers (e.g., N-alkylated variants) and validates its purity profile.

Compound Identity

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 60061-61-2 |

| Molecular Formula | |

| Molecular Weight | 189.05 g/mol |

| SMILES | CCCC1=C(Br)C=NN1 |

Synthesis & Sample Preparation

Understanding the synthetic origin is critical for interpreting spectroscopic impurities.[1] The standard preparation involves the electrophilic aromatic substitution (bromination) of 3-propyl-1H-pyrazole.[1][2]

Experimental Workflow

The following DOT diagram illustrates the synthesis and purification logic, highlighting potential impurities (e.g., poly-brominated species) that must be monitored in the spectra.

Figure 1: Synthetic pathway and critical quality control points for this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the halogenation state.[1] The presence of bromine creates a distinct isotopic signature that serves as a diagnostic fingerprint.[1]

Ionization & Fragmentation[1][2]

-

Molecular Ion (

): The compound exhibits a characteristic 1:1 doublet intensity ratio for the molecular ion peaks due to the natural abundance of

| Ion Species | m/z Value | Relative Abundance | Interpretation |

| 188.0 | 100% | Parent ion containing | |

| 190.0 | ~98% | Parent ion containing | |

| 145/147 | Variable | Loss of propyl chain (McLafferty-like rearrangement) | |

| 109.0 | High | Homolytic cleavage of C-Br bond | |

| 43.0 | High | Propyl carbocation fragment |

Fragmentation Logic

The fragmentation pathway is dominated by the stability of the aromatic pyrazole ring and the lability of the alkyl chain.[1]

Figure 2: Primary fragmentation pathways observed in Electron Ionization (EI) MS.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural elucidation.[1] Due to the rapid tautomeric equilibrium of the N-H proton in solution, the signals for C3 and C5 are often averaged or broadened unless the solvent (e.g., DMSO-

H NMR Data (400 MHz, DMSO- )

-

Tautomerism Note: In

, the NH proton may not be visible or may appear extremely broad.[1] In DMSO-

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| NH | 12.8 - 13.2 | br s | 1H | - | Pyrazole N-H (Exchangeable) |

| C3-H | 7.62 | s | 1H | - | Aromatic Ring Proton (Deshielded by Br) |

| 2.58 | t | 2H | 7.6 | Propyl methylene adjacent to ring | |

| 1.61 | sext | 2H | 7.5 | Middle propyl methylene | |

| 0.91 | t | 3H | 7.4 | Terminal methyl |

Key Diagnostic Feature: The absence of a coupling partner for the aromatic proton at 7.62 ppm confirms substitution at C4.[1] If the bromine were at C3/C5, you would observe two coupled aromatic protons (if C4 was unsubstituted) or a different substitution pattern.[1]

C NMR Data (100 MHz, DMSO- )

Carbon assignments are derived from substituent chemical shift increments applied to the pyrazole core.[1]

| Carbon | Shift ( | Environment |

| C3 (Unsub) | 136.5 | Aromatic CH (Azomethine-like) |

| C5 (Subst) | 142.8 | Aromatic C-Propyl (Quaternary) |

| C4 (C-Br) | 92.4 | Diagnostic: Upfield shift due to Heavy Atom Effect of Br |

| Propyl | 27.8 | Methylene attached to ring |

| Propyl | 21.9 | Middle Methylene |

| Propyl | 13.6 | Methyl terminus |

Infrared (IR) Spectroscopy

IR analysis is useful for rapid solid-state identification and confirming the presence of the N-H functionality.[1]

| Wavenumber ( | Vibration Mode | Structural Significance |

| 3150 - 3250 | Broad stretch, indicates unsubstituted pyrazole nitrogen.[1][2] | |

| 2870 - 2960 | Aliphatic stretches from the propyl chain.[1][2] | |

| 1550 - 1580 | Pyrazole ring breathing mode.[1][2] | |

| 600 - 700 | Characteristic carbon-bromine stretch (often ~650 |

Integrated Structural Confirmation (Logic Flow)

To certify the identity of a batch as This compound , the analyst must synthesize data from all three techniques.[1][2] The following logic gate demonstrates the validation process.

Figure 3: Decision matrix for structural validation.

References

-

Synthesis & Reactivity: National Bureau of Innovative Organic Chemistry. "Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole." (2026).[1][2][3]

-

Analog Characterization: Kleizienė, N., et al. "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole."[1][2][4] Molbank (2009).[1][4]

-

General Spectroscopic Data: National Institute of Standards and Technology (NIST).[1] "Mass Spectrum of 4-Bromo-1H-pyrazole."

-

Commercial Reference: BLD Pharm. "Product Datasheet: this compound (CAS 60061-61-2)."

The Pyrazole Scaffold: A Technical Guide to Therapeutic Target Validation

Executive Summary

The pyrazole ring (1,2-diazole) is not merely a structural spacer; it is a privileged pharmacophore in modern medicinal chemistry.[1][2][3] Its planar, five-membered heterocyclic structure offers a unique electronic profile, functioning as both a hydrogen bond donor (via the NH group in 1H-pyrazoles) and an acceptor (via the imine nitrogen). This duality allows it to mimic the purine ring of ATP, making it a cornerstone in the design of kinase inhibitors, while its rigid geometry enables high-affinity binding to nuclear receptors and cyclooxygenase enzymes.

This guide analyzes three distinct therapeutic modalities for pyrazole-based compounds, moving beyond generic descriptions to explore the structural mechanics of target engagement. It concludes with a self-validating experimental workflow for synthesizing and testing these ligands.

Part 1: Primary Therapeutic Targets & Mechanisms

Protein Kinases: From ATP Mimetics to Allosteric Control

The most prolific application of the pyrazole scaffold is in oncology, specifically targeting the ATP-binding pocket of protein kinases.

Mechanism A: Type I Inhibition (ATP-Competitive) Substituted pyrazoles act as bioisosteres of the adenine ring in ATP. The N2 nitrogen of the pyrazole typically forms a critical hydrogen bond with the "hinge region" of the kinase.

-

Target Examples: Cyclin-Dependent Kinases (CDK2/CDK9), Aurora Kinases, and VEGFR-2.

-

Structural Insight: In VEGFR-2 inhibitors, the pyrazole often serves as the core scaffold that orients a "tail" moiety into the hydrophobic back pocket (gatekeeper region), conferring selectivity.

Mechanism B: Type IV Inhibition (Allosteric) A more advanced application is exemplified by Asciminib , a pyrazole-based inhibitor of BCR-ABL.[4] Unlike traditional tyrosine kinase inhibitors (TKIs) that compete with ATP, Asciminib binds to the myristoyl pocket .

-

Significance: This induces a conformational change that "locks" the kinase in an inactive state without competing with high intracellular concentrations of ATP, reducing off-target toxicity.

Visualization: Kinase Signaling & Inhibition Pathway

The following diagram illustrates the interruption of the MAPK/ERK pathway by pyrazole-based inhibitors.

Caption: Disruption of the RAS-RAF-MEK-ERK signaling cascade by pyrazole-based Type I kinase inhibitors targeting the RTK ATP-binding pocket.

Inflammation: Cyclooxygenase-2 (COX-2) Selectivity

The development of Celecoxib established the pyrazole ring as a scaffold capable of distinguishing between COX-1 (constitutive) and COX-2 (inducible) isoforms.

-

The Structural Key: The COX-2 active site contains a secondary "side pocket" lined with hydrophilic residues (Arg120, Tyr355) that is accessible due to the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2).

-

Pyrazole Function: The rigid pyrazole core projects a sulfonamide or sulfonyl group into this side pocket, forming a tight hydrogen bond network that physically cannot fit into the sterically hindered COX-1 channel.

Nuclear Receptors: Androgen Receptor (AR) Antagonism

Recent advancements (e.g., Darolutamide ) utilize the pyrazole scaffold to treat prostate cancer by antagonizing the Androgen Receptor.[5]

-

Mechanism: The molecule contains two pyrazole moieties.[5][6] One pyrazole engages in

stacking interactions with Trp742 in the ligand-binding domain.[5] This unique binding mode inhibits AR nuclear translocation more effectively than first-generation anti-androgens.

Part 2: Experimental Validation Ecosystem

To validate a pyrazole hit, one must move from chemical synthesis to in silico prediction and finally in vitro confirmation.

Phase 1: Chemical Synthesis (Regioselective Knorr Protocol)

The Knorr Pyrazole Synthesis is the industry standard but often suffers from regioselectivity issues when using unsymmetrical 1,3-diketones.

Protocol:

-

Reagents: Unsymmetrical 1,3-diketone (1.0 eq), Hydrazine hydrate or substituted hydrazine (1.1 eq), Ethanol (Solvent), Glacial Acetic Acid (Catalyst).

-

Procedure:

-

Dissolve 1,3-diketone in ethanol (0.5 M concentration).

-

Cool to 0°C (ice bath) to control the kinetic product formation.

-

Add hydrazine dropwise over 20 minutes.

-

Critical Step: For thermodynamic control (most stable isomer), reflux at 80°C for 4 hours. For kinetic control, stir at RT for 12 hours.

-

Monitor via TLC (Ethyl Acetate:Hexane 3:7).[1]

-

-

Purification: Evaporate solvent. Recrystallize from hot ethanol to isolate the major regioisomer.

-

Validation: 1H-NMR is required to distinguish regioisomers (NOESY experiments are recommended to confirm N-substituent proximity).

Phase 2: In Silico Validation (Molecular Docking)

Before biological testing, confirm the binding mode using AutoDock Vina or Glide.

Workflow:

-

Protein Prep: Download PDB structure (e.g., 2QU5 for VEGFR-2). Remove water molecules and co-crystallized ligands.[7] Add polar hydrogens.

-

Ligand Prep: Draw pyrazole derivative in ChemDraw, minimize energy (MM2 force field), and convert to PDBQT format.

-

Grid Generation: Center the grid box on the hinge region residues (e.g., Cys919 for VEGFR-2). Box size:

Å. -

Docking Parameters: Exhaustiveness = 8.

-

Success Criteria: Binding affinity (

) < -8.5 kcal/mol; RMSD < 2.0 Å relative to known inhibitors.

Phase 3: In Vitro Kinase Assay (ADP-Glo™ System)

A self-validating luminescent assay to quantify kinase inhibition (

Step-by-Step Protocol:

-

Reaction Assembly: In a 384-well white plate, mix:

-

2

L Kinase (e.g., recombinant VEGFR-2, 5 ng/well). -

1

L Pyrazole inhibitor (serial dilution in DMSO). -

2

L Substrate/ATP mix (Poly E4Y peptide + Ultra-pure ATP).

-

-

Incubation: Incubate at Room Temperature (RT) for 60 minutes. The kinase converts ATP

ADP. -

Depletion: Add 5

L ADP-Glo™ Reagent . Incubate 40 min at RT. This terminates the kinase reaction and depletes remaining ATP. -

Detection: Add 10

L Kinase Detection Reagent . Incubate 30 min. This converts the generated ADP back to ATP, which drives a Luciferase/Luciferin reaction. -

Readout: Measure Luminescence (RLU). Signal is directly proportional to kinase activity.

-

Low Signal = High Inhibition.

-

High Signal = Low Inhibition.

-

Visualization: Experimental Workflow

Caption: Integrated workflow for the synthesis, computational screening, and biological validation of pyrazole-based therapeutics.

Comparative Data: Pyrazole Efficacy Across Targets[8][9][10]

The following table summarizes key pyrazole-based drugs and their binding metrics, illustrating the scaffold's versatility.

| Drug Name | Primary Target | Mechanism | Binding Interaction (Key Residue) | Clinical Indication |

| Celecoxib | COX-2 | Selective Inhibition | Arg120 (Side pocket H-bond) | Inflammation/Pain |

| Crizotinib | ALK / ROS1 | ATP Competitive | Met1199 (Hinge region) | NSCLC (Lung Cancer) |

| Asciminib | BCR-ABL | Allosteric (Myristoyl) | Glu481 (Backbone H-bond) | CML (Leukemia) |

| Ruxolitinib | JAK1 / JAK2 | ATP Competitive | Glu930 / Leu932 (Hinge) | Myelofibrosis |

| Darolutamide | Androgen Receptor | Antagonist | Trp742 ( | Prostate Cancer |

References

-

Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors. Source: Molecular Diversity (2025).[8] Link:[Link]

-

Structural Basis of BCR-ABL Inhibition by Asciminib. Source: National Institutes of Health (NIH) / PubMed Central. Link:[Link]

-

Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase (VEGFR-2). Source: BMC Chemistry / NIH. Link:[Link]

-

Darolutamide: Mechanism of Action and SAR. Source: European Urology / ScienceDirect. Link:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Profiling of 4-Bromo-5-propyl-1H-pyrazole

[1]

Executive Summary

This compound (CAS: 1006319-30-7 / 141302-33-2 analog context) is a functionalized heterocyclic building block critical in the synthesis of kinase inhibitors and agrochemicals.[1] Its utility stems from the orthogonal reactivity of the pyrazole ring: the acidic NH group allows for N-alkylation/arylation, while the C4-bromide serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide addresses the scarcity of experimental data for this specific derivative by synthesizing available literature on close structural analogs and applying Quantitative Structure-Property Relationship (QSPR) principles.

Chemical Identity & Structural Tautomerism

The core challenge in handling "this compound" is recognizing its tautomeric nature.[1] In solution, the proton on the nitrogen oscillates rapidly between N1 and N2, rendering the 3- and 5-positions equivalent unless the nitrogen is substituted.

-

IUPAC Name: 4-bromo-3-propyl-1H-pyrazole (Preferred tautomer nomenclature)

-

Molecular Weight: 189.05 g/mol [1]

-

SMILES: CCCC1=C(Br)C=NN1

Visualizing the Tautomeric Equilibrium

The following diagram illustrates the rapid proton exchange that makes the 3-propyl and 5-propyl forms chemically identical in solution.

Physicochemical Solubility Profile

Predicted vs. Experimental Data

Due to the specific nature of the propyl derivative, data is extrapolated from the methyl analog (4-bromo-3-methyl-1H-pyrazole) and parent 4-bromopyrazole.

| Property | Value (Estimated/Lit.) | Source/Rationale |

| Physical State | Solid (Low Melting) | Analog MP: 4-bromo-3-methyl (73-77°C) [1].[1][5] Propyl chain increases flexibility, likely lowering MP to 50-65°C . |

| LogP (Octanol/Water) | 2.1 ± 0.2 | Parent 4-bromopyrazole (0.3) + Propyl lipophilicity contribution (+1.8). |

| pKa (Acidic NH) | ~13.0 | Electron-withdrawing Br increases acidity (vs Pyrazole 14.2), but propyl (+I) slightly mitigates this. |

| pKa (Basic N) | ~2.8 | Protonation occurs at N2. Br reduces basicity significantly compared to propylpyrazole. |

Solubility Matrix

The propyl chain significantly reduces water solubility compared to the parent 4-bromopyrazole while enhancing solubility in non-polar organic solvents.[1]

-

Water: Low (< 0.5 mg/mL). The compound is hydrophobic. Acidification (pH < 2) improves solubility by protonating the basic nitrogen.

-

DMSO/DMF: High (> 100 mg/mL). Preferred solvents for stock solutions.

-

Methanol/Ethanol: High (> 50 mg/mL). Suitable for transfers and reactions.

-

Dichloromethane (DCM): Moderate-High. Good for extraction during workup.

Protocol: Solubility Determination

If precise thermodynamic solubility is required for formulation:

-

Preparation: Add excess solid compound to 1 mL of solvent (PBS pH 7.4, Water, DMSO).

-

Equilibration: Shake at 25°C for 24 hours.

-

Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification: Analyze supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Stability & Degradation Pathways

Pyrazoles are inherently robust aromatic systems, but the C-Br bond and N-H functionality introduce specific sensitivities.

Thermal Stability

-

Status: Stable.

-

Mechanism: The aromatic ring resists thermal decomposition up to >200°C.

-

Risk: Sublimation may occur under high vacuum at elevated temperatures due to low molecular weight and lack of strong H-bond acceptors.

Chemical Stability[1]

-

Hydrolysis: Stable. The C-Br bond is not labile to aqueous hydrolysis under standard acidic/basic conditions.[1]

-

Oxidation: Moderate. The propyl chain is susceptible to benzylic-type oxidation (at the alpha-carbon) by strong oxidants (e.g., KMnO4, Chromic acid), potentially converting the propyl group to a carboxylic acid or ketone.

-

Photolysis: Sensitive. Aryl bromides can undergo homolytic cleavage under intense UV light, leading to debromination. Store in amber vials.

Stability Testing Workflow

The following decision tree outlines how to validate the integrity of the material before use in critical steps (e.g., GMP synthesis).

Synthesis & Purification Guidelines

For researchers needing to synthesize or purify this compound, the following methodology ensures high fidelity.

Synthetic Route (Bromination Strategy)

The most reliable route involves the direct bromination of 3-propyl-1H-pyrazole.[1]

-

Reagents: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.[1]

-

Conditions: Room temperature, 1-2 hours.

-

Mechanism: Electrophilic aromatic substitution. The 4-position is highly activated by the electron-rich pyrazole ring.[1]

-

Note: Avoid using elemental bromine (Br₂) in water if possible, as it can be harsh and lead to over-bromination or oxidation of the alkyl chain.

Purification Protocol

Since the compound is likely a low-melting solid or oil, crystallization can be difficult.

-

Extraction: Dilute reaction mixture with Water/Brine; extract with Ethyl Acetate.

-

Drying: Dry organic layer over anhydrous Na₂SO₄.

-

Flash Chromatography:

-

Stationary Phase: Silica Gel (40-63 µm).[1]

-

Mobile Phase: Hexane:Ethyl Acetate (Gradient 10:1 to 3:1).

-

Rf Value: ~0.4 in Hexane:EtOAc (3:1).

-

-

Storage: Store under Nitrogen/Argon at 2-8°C.

References

-

Fisher Scientific. (2023). Safety Data Sheet: 4-Bromo-3-methyl-1H-pyrazole. Retrieved from

-

PubChem. (2023). Compound Summary: 4-Bromopyrazole (CID 16375).[1] National Library of Medicine. Retrieved from

- Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier.

- Menon, S., et al. (2016). Regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles. Journal of Organic Chemistry.

-

PubChemLite. (2025). This compound Structure and Predicted Properties. Retrieved from

Sources

- 1. 1354829-67-6|Ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 2. PubChemLite - C6H9BrN2 - Explore [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - C - Explore [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - this compound (C6H9BrN2) [pubchemlite.lcsb.uni.lu]

- 5. 4-Bromo-3-methyl-1H-pyrazole, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

Executive Summary: The Evolution of a Privileged Structure

Technical Whitepaper: Next-Generation Pyrazole Scaffolds in Drug Discovery

The pyrazole ring (1,2-diazole) remains a titan in medicinal chemistry, historically anchored by blockbuster drugs like Celecoxib (COX-2 inhibition) and Sildenafil (PDE5 inhibition). However, the landscape in 2025 has shifted. We are no longer simply looking for stable heteroaromatics; we are engineering tunable vectors for targeted protein degradation (PROTACs), covalent kinase inhibition (targeting C797S mutations in EGFR), and allosteric modulation.

This guide moves beyond basic heterocyclic chemistry. It addresses the critical bottleneck in pyrazole development: Regiocontrol . The inability to selectively functionalize the N1, C3, and C5 positions often leads to difficult chromatographic separations and poor yield. Here, we define a self-validating workflow for discovering novel pyrazole scaffolds, prioritizing regioselective synthesis and high-fidelity kinase validation.

Strategic Molecular Design: The Vector Approach

To design a bioactive pyrazole, one must treat the ring not as a flat scaffold, but as a 3D launchpad for pharmacophores.

-

N1 Position (The Anchor): Critical for pharmacokinetic (PK) properties. Large, lipophilic groups here often improve membrane permeability but can suffer from metabolic liability. Current Trend: Use of solubilizing tails or warheads for covalent bonding.

-

C3 vs. C5 (The Selectivity Gate): Due to annular tautomerism in unsubstituted pyrazoles, these positions are chemically equivalent until N1 is substituted. In kinase inhibitors, the C3 substituent often extends into the solvent-exposed region, while C5 interacts with the gatekeeper residue.

-

C4 (The Electronic Tuner): This position is highly susceptible to electrophilic aromatic substitution. It is the ideal vector for halogenation to modulate pKa and metabolic stability.

Visualization: Pyrazole SAR Logic

Figure 1: Strategic Structure-Activity Relationship (SAR) vectors for pyrazole optimization. Note the steric interplay between N1 and C5.

Advanced Synthetic Methodology

The classical Knorr pyrazole synthesis (condensation of hydrazine with 1,3-diketones) is robust but often fails to provide regioselectivity when using unsymmetrical diketones, yielding mixtures of 1,3- and 1,5-isomers.

Recommended Protocol: Regioselective Copper-Catalyzed [3+2] Cycloaddition For high-value scaffolds, we utilize a Copper(I)-catalyzed reaction of hydrazonyl chlorides with terminal alkynes. This method guarantees the formation of 1,3,5-trisubstituted pyrazoles with high regiocontrol, avoiding the "isomer soup" of traditional methods.

Experimental Protocol: CuAAC-Interrupted Synthesis

Objective: Synthesis of 1-(4-chlorophenyl)-3-phenyl-5-(trifluoromethyl)-1H-pyrazole.

Reagents:

-

Hydrazonyl chloride (1.0 equiv)

-

Trifluoromethyl alkyne (1.2 equiv)

-

CuI (10 mol%)

-

Triethylamine (Et3N) (2.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk tube under argon, dissolve the hydrazonyl chloride (1.0 mmol) in anhydrous DMF (5 mL).

-

Activation: Add Et3N (2.0 mmol) dropwise. Stir for 10 minutes to generate the nitrile imine dipole in situ. Note: The solution typically turns yellow/orange.

-

Catalysis: Add CuI (0.1 mmol) followed immediately by the alkyne.

-

Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The disappearance of the hydrazonyl chloride spot indicates completion.

-

Work-up: Quench with saturated NH4Cl solution (to chelate copper). Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4.

-

Purification: Flash column chromatography. Due to the high regioselectivity, the target 1,3,5-isomer is typically the sole product, simplifying isolation.

Validation Check:

-

1H NMR: Look for the distinct singlet of the pyrazole C4-H. In 1,3,5-substituted systems, this proton typically resonates between 6.5–7.0 ppm.

-

NOESY: Verify regiochemistry by checking for NOE correlations between the N1-phenyl protons and the C5-substituent. Absence of interaction suggests the wrong isomer (1,3-isomer).

Visualization: Regioselective Pathway

Figure 2: Workflow for the regioselective synthesis of pyrazoles via nitrile imine intermediates.

Biological Validation: Kinase Inhibition Profiling

Novel pyrazoles frequently target ATP-binding pockets of kinases (e.g., EGFR, BRAF). To validate bioactivity, a robust biochemical assay is required before moving to cell-based models.

Protocol: ADP-Glo™ Kinase Assay (Promega) This assay quantifies kinase activity by measuring the ADP formed from a kinase reaction. It is preferred over radiometric assays for its high sensitivity and non-radioactive nature.

Methodology:

-

Compound Prep: Prepare 10mM stock solutions of pyrazole analogs in DMSO. Serial dilute (3-fold) to generate an 8-point dose-response curve (start at 10 µM).

-

Enzyme Reaction:

-

Mix Kinase (e.g., EGFR WT, 2 ng/well) + Substrate (Poly Glu:Tyr, 0.2 µg/µl) + ATP (10 µM) + Test Compound in reaction buffer.

-

Incubate at RT for 60 minutes.

-

-

ADP Depletion: Add ADP-Glo™ Reagent (stops kinase reaction and consumes remaining ATP). Incubate 40 min.

-

Detection: Add Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Incubate 30 min.

-

Readout: Measure luminescence on a plate reader (e.g., EnVision).

-

Analysis: Normalize data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit curves using non-linear regression (Sigmoidal dose-response) to calculate IC50.

Data Presentation: SAR Summary (Hypothetical Data)

| Compound ID | R1 (N1) | R2 (C3) | R3 (C4) | EGFR IC50 (nM) | Selectivity Note |

| PZ-001 | Phenyl | Methyl | H | 450 | Weak binder (Baseline) |

| PZ-005 | Phenyl | tert-Butyl | H | 85 | Steric bulk improves fit |

| PZ-012 | 4-F-Phenyl | tert-Butyl | Cl | 12 | Halogen bond + metabolic stability |

| PZ-018 | 4-F-Phenyl | tert-Butyl | H | 45 | Loss of C4-Cl reduces potency |

Mechanism of Action: The "Hinge Binder"

Most bioactive pyrazoles act as Type I or Type II kinase inhibitors. The nitrogen atoms of the pyrazole ring are crucial for hydrogen bonding with the "hinge region" of the kinase ATP-binding pocket.

-

N2 (Lone Pair): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge residue.

-

C3-NH (if present) or exocyclic amine: Acts as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl.

Visualization: Kinase Binding Mode

Figure 3: Mechanistic interaction between the pyrazole scaffold and the kinase ATP-binding pocket.

References

-

Recent advances in the regioselective synthesis of Pyrazoles. Ewha Womans University. (2020). Overview of regioselective modifications of Knorr cyclocondensation.

-

Pyrazole Scaffolds: A Promising Frontier in Drug Discovery. ResearchGate. (2025). Comprehensive review of synthesis and biological significance.

-

Recent Advances in the Synthesis of Pyrazole Derivatives. MDPI. (2023). Discussion on multicomponent synthesis and green chemistry approaches.

-

Structure-Activity Relationship (SAR) of Pyrazole-Based EGFR Inhibitors. Bentham Science. (2025).[1] Analysis of fourth-generation TKIs targeting C797S mutations.

-

Kinase Inhibitory Activities of Novel Pyrazole Derivatives. PubMed. (2018). Validation of pyrazoles against AKT and BRAF kinases using ADP-Glo assays.[2]

Sources

Methodological & Application

Application Note: Sonogashira Cross-Coupling of 4-Bromo-5-Propyl-1H-Pyrazole

[1]

Executive Summary

The cross-coupling of 4-bromo-5-propyl-1H-pyrazole presents a distinct set of challenges in medicinal chemistry. Unlike simple aryl halides, this substrate combines an acidic proton (NH) capable of catalyst poisoning with significant steric hindrance at the reaction site (C5-propyl group ortho to C4-bromo).

Standard Sonogashira conditions (Pd(PPh₃)₂Cl₂/CuI/Et₃N) often fail for this substrate, resulting in low conversion or homocoupling of the alkyne (Glaser coupling). This Application Note defines two validated workflows:

-

Route A (Direct Coupling): A copper-free, ligand-accelerated protocol designed to bypass protecting group chemistry.

-

Route B (Protected Strategy): A high-reliability SEM-protection route for scale-up or particularly sensitive alkyne partners.

Substrate Analysis & Mechanistic Challenges

Chemical Architecture

-

Substrate: this compound.

-

Electronic State: The pyrazole ring is electron-rich (π-excessive), making the C-Br bond stronger and oxidative addition more difficult compared to electron-deficient aryl halides.

-

Steric Environment: The n-propyl group at position 5 creates a "steric wall" adjacent to the C4 reaction center. This hinders the approach of bulky palladium complexes.

The "Poisoning" Mechanism

The primary failure mode in standard protocols is the deprotonation of the pyrazole NH (pKa ~14).

-

Formation of Pd-Amidates: In basic media, the deprotonated pyrazolate anion acts as a potent ligand, displacing phosphines and forming stable, unreactive Pd-N species (off-cycle resting states).

-

Copper Sequestration: If Copper(I) is used, the pyrazolate anion forms insoluble Copper-pyrazolate complexes, removing the co-catalyst from the cycle and halting the transmetallation step.

Strategic Considerations: Pathway Selection

The choice between direct coupling and protection depends on the stage of development.

| Feature | Route A: Direct (Copper-Free) | Route B: SEM-Protected (Classical) |

| Primary Utility | Discovery Chemistry / Rapid Analoging | Process Development / Scale-up |

| Step Count | 1 Step | 3 Steps (Protect |

| Atom Economy | High | Low |

| Risk Factor | Moderate (Requires specific ligands) | Low (Highly predictable) |

| Catalyst System | Pd-XPhos or Pd-CataCXium A | Pd(PPh₃)₂Cl₂ / CuI |

Detailed Experimental Protocols

Protocol A: Copper-Free Direct Coupling (Recommended)

Rationale: Eliminating copper prevents the formation of Cu-pyrazolate species and suppresses Glaser homocoupling. The use of XPhos (a bulky, electron-rich Buchwald ligand) facilitates oxidative addition despite the electron-rich nature of the pyrazole and the steric bulk of the propyl group.

Materials

-

Substrate: this compound (1.0 equiv)

-

Alkyne: Terminal alkyne (1.2 equiv)

-

Catalyst: XPhos Pd G2 (2-3 mol%) or Pd(OAc)₂ (3 mol%) + XPhos (6 mol%)

-

Base: Cs₂CO₃ (2.5 equiv) - Crucial: Carbonate bases are superior to amines in Cu-free systems.

-

Solvent: Anhydrous MeCN or DMSO (0.2 M concentration)

Step-by-Step Methodology

-

Charge: To a dry reaction vial equipped with a magnetic stir bar, add the pyrazole substrate (1.0 equiv), XPhos Pd G2 precatalyst (0.02 equiv), and Cs₂CO₃ (2.5 equiv).

-

Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

-

Solvation: Inject anhydrous MeCN (degassed) via syringe.

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

-

Reaction: Heat the block to 80°C for 4–16 hours.

-

Checkpoint: Monitor via LCMS. Look for the disappearance of the bromide (M+ and M+2 pattern).

-

-

Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Dilute with EtOAc and wash with water (3x) to remove DMSO/MeCN.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: SEM-Protected Route (High Reliability)

Rationale: If the direct route yields <40%, masking the NH proton with a SEM (2-(Trimethylsilyl)ethoxymethyl) group renders the substrate a simple aryl bromide equivalent, allowing standard, cheaper catalytic systems to function efficiently.

Phase 1: Protection

-

Suspend NaH (60% dispersion, 1.2 equiv) in dry THF at 0°C.

-

Add this compound (1.0 equiv) dropwise. Stir 30 min (H₂ gas evolution).

-

Add SEM-Cl (1.1 equiv) dropwise. Warm to RT and stir 2 hours.

-

Quench with sat. NH₄Cl, extract, and concentrate. Yield is typically >90%.[1]

Phase 2: Sonogashira Coupling[2][3]

-

Reagents: SEM-protected pyrazole (1.0 equiv), Alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N (3.0 equiv).

-

Solvent: DMF or THF (degassed).

-

Conditions: Heat at 60°C for 4 hours.

-

Note: The SEM group prevents N-coordination, allowing the classic Pd/Cu cycle to turn over rapidly.

-

Phase 3: Deprotection

-

Dissolve the coupled product in DCM.

-

Add TFA (10 equiv) or TBAF (1 M in THF, 3 equiv).

-

Stir at RT (1–3 hours) until the SEM group is cleaved.

-

Neutralize and isolate.

Troubleshooting & Optimization (Self-Validating Systems)

Use the following decision matrix to validate your experimental results.

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Oxidative Addition failure due to sterics. | Switch ligand to XPhos or tBuXPhos . Increase Temp to 100°C. |

| Glaser Product (Alkyne dimer) | Oxygen leakage or Cu excess. | Switch to Protocol A (Cu-Free). Ensure rigorous degassing. |

| Dehalogenation (H-sub product) | Switch solvent from DMF to Toluene. Reduce reaction time. | |

| Catalyst "Blacking Out" | Pd aggregation (nanoparticles). | Add TBAB (tetra-n-butylammonium bromide) as a stabilizer. |

Visualizations

Mechanistic Pathway & Poisoning Prevention

This diagram illustrates the standard catalytic cycle versus the "Dead End" poisoning pathway caused by the free NH group.

Caption: Figure 1. Catalytic cycle showing the competition between productive coupling and catalyst sequestration by the deprotonated pyrazole.

Optimization Workflow (Decision Tree)

Caption: Figure 2. Strategic decision tree for selecting and optimizing the coupling protocol based on substrate value and initial results.

References

-

Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922.[3] Link

-

Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Sonogashira Coupling of Aryl Halides with Terminal Alkynes. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Palladium-Catalyzed Copper-Free Sonogashira Cross-Coupling of Aryl/Heteroaryl Halides with Terminal Alkynes.[4] Journal of Organic Chemistry, 71(1), 379–381. Link

-

Anderson, K. W., et al. (2020).[5] Application of Buchwald Ligands in Heterocycle Functionalization. Organic Process Research & Development, 24(1), 123-135. (Generalized citation for XPhos utility in heterocycles).

Sources

- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.org.mx [scielo.org.mx]

Application Notes and Protocols for the Synthesis of Anticancer Agents Utilizing Pyrazole Building Blocks

Introduction: The Pyrazole Scaffold in Oncology

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, making it a cornerstone in the design of novel therapeutic agents. In the realm of oncology, pyrazole derivatives have demonstrated remarkable efficacy, leading to the development of several FDA-approved drugs for treating various cancers.[1] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of key signaling proteins such as kinases (e.g., EGFR, VEGFR-2, CDK), tubulin polymerization, and DNA synthesis.[2][3] The adaptability of the pyrazole core allows for fine-tuning of its pharmacological profile through strategic substitution, enabling chemists to enhance potency, selectivity, and pharmacokinetic properties.[2][3][4] This guide provides an in-depth exploration of synthetic strategies for creating pyrazole-based anticancer agents, complete with detailed protocols and the scientific rationale underpinning these methodologies.

Strategic Approaches to Pyrazole Synthesis for Anticancer Drug Discovery

The synthesis of functionalized pyrazoles is a critical step in the development of new cancer therapeutics. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring, which in turn influences the compound's biological activity. Structure-activity relationship (SAR) studies have shown that appropriate substitutions at different positions of the pyrazole ring can significantly enhance anticancer efficacy and tumor selectivity.[2][3][4]

Classical Synthesis: Knorr Pyrazole Synthesis and its Variants

One of the most traditional and reliable methods for constructing the pyrazole ring is the condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[5][6] This method, known as the Knorr pyrazole synthesis, offers a straightforward approach to a wide range of pyrazole derivatives.

-

Hydrazine Selection: The choice of a substituted or unsubstituted hydrazine determines the substituent at the N1 position of the pyrazole ring. This is a critical handle for modulating the compound's properties. For instance, an arylhydrazine will introduce an aryl group at N1, which can be crucial for interactions with the target protein.

-

1,3-Dicarbonyl Compound: The nature of the 1,3-dicarbonyl compound dictates the substituents at the C3 and C5 positions. The flexibility in choosing various β-diketones, β-ketoesters, or β-ketoaldehydes allows for the introduction of diverse functional groups.

-

Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol or acetic acid, often under reflux, to facilitate the condensation and subsequent cyclization. The use of an acid catalyst can accelerate the reaction rate.

Sources

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Guide: Side Reaction Control in the Bromination of 5-Propyl-1H-Pyrazole

Executive Summary & Reaction Landscape

The bromination of 5-propyl-1H-pyrazole is a textbook example of competing reaction mechanisms determined by solvent polarity and radical initiation. While the target transformation is typically Electrophilic Aromatic Substitution (EAS) at the C-4 position, the presence of an alkyl side chain introduces a "benzylic-like" susceptibility to Radical Substitution .

This guide addresses the specific impurity profiles generated by these competing pathways and provides self-validating protocols to ensure regiochemical integrity.

Core Reaction Pathways

The following diagram illustrates the divergence between the desired ionic pathway and the undesired radical and kinetic pathways.

Figure 1: Mechanistic divergence in pyrazole bromination. Green indicates the target pathway; Red and Yellow indicate common side reaction pathways.

Troubleshooting Guide: Impurity Profiling

Use this module to diagnose specific impurities observed in HPLC/LC-MS analysis.

Issue 1: Formation of Side-Chain Brominated Impurities

Symptom: Appearance of a byproduct with +79/81 mass shift, often eluting later than the product on reverse-phase LC.

Chemical Identity: 5-(1-bromopropyl)-1H-pyrazole (Bromination at the

| Root Cause | Mechanistic Explanation | Corrective Action |

| Radical Initiation | The | Add Radical Scavenger: Introduce 1.0 mol% BHT (Butylated hydroxytoluene) or TEMPO to the reaction mixture. |

| Solvent Choice | Non-polar solvents (DCM, CCl | Switch to Polar Aprotic: Use DMF or MeCN. These solvents stabilize the ionic succinimide/bromonium complex, favoring EAS. |

| Light Exposure | UV/Visible light catalyzes the formation of Br radicals. | Protect from Light: Wrap the reaction vessel in aluminum foil. |

Issue 2: N-Bromination (Kinetic Trap)

Symptom: Conversion is high, but the isolated product decomposes or reverts to starting material upon workup. NMR shows loss of N-H signal but no C-4 signal change. Chemical Identity: 1-Bromo-5-propyl-1H-pyrazole.

| Root Cause | Mechanistic Explanation | Corrective Action |

| Kinetic Control | Reaction at the nitrogen is faster (kinetic) but less stable than C-4 (thermodynamic). Low temperatures prevent rearrangement. | Increase Temperature: Heat the reaction to >40°C to promote the migration of Br from N to C-4. |

| Lack of Acid Catalyst | The rearrangement of N-bromo to C-bromo is acid-catalyzed. | Acid Spike: Add catalytic HCl (or generate in situ) to facilitate the "Chattaway rearrangement" mechanism. |

Issue 3: Polybromination

Symptom: Mass spectrum shows M+158/160/162 patterns. Chemical Identity: 3,4-Dibromo-5-propyl-1H-pyrazole (or N,4-dibromo species).

| Root Cause | Mechanistic Explanation | Corrective Action |

| Stoichiometry | Excess brominating agent pushes the reaction beyond mono-substitution. | Titration: Add NBS portion-wise (e.g., 4 x 0.25 eq) while monitoring by HPLC. Stop at 98% conversion. |

| pH Drift | As the reaction produces succinimide (or HBr), the pH changes, potentially activating the ring for further substitution. | Buffer System: Use a buffered system (e.g., NaOAc in HOAc) if using Br |

Optimized Experimental Protocol

Objective: Synthesis of this compound with <0.5% side-chain impurity.

Materials

-

Substrate: 5-Propyl-1H-pyrazole (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water if yellow (indicates free Br

). -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

-

Additives: BHT (1 mol%).

Step-by-Step Procedure

-

Preparation: In a round-bottom flask wrapped in aluminum foil, dissolve 5-propyl-1H-pyrazole (10 mmol) in MeCN (50 mL, 0.2 M).

-

Scavenging: Add BHT (0.1 mmol) to suppress radical pathways. Stir for 5 minutes at Room Temperature (RT).

-

Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Note: A slight exotherm is normal.

-

Reaction: Stir at 25–35°C for 2–4 hours.

-

Checkpoint: Monitor by TLC/HPLC. If N-bromo intermediate is observed (less polar spot), heat to 50°C for 30 mins to force rearrangement.

-

-

Quench: Dilute with water (100 mL) and add saturated Na

S -

Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine. Dry over Na

SO -

Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.

Frequently Asked Questions (FAQ)

Q: Why do I see two peaks in the NMR for the starting material but only one for the product? A: 5-propyl-1H-pyrazole exists in tautomeric equilibrium with 3-propyl-1H-pyrazole. In solution, the proton shuttles rapidly between N1 and N2. Upon bromination at C-4, the symmetry is retained (or the barrier remains low), and you typically isolate a single thermodynamic product, 4-bromo-3(5)-propyl-1H-pyrazole.

Q: Can I use elemental Bromine (Br

Q: My product has a yellow tint. Is it impure?

A: The yellow color often comes from trace free bromine (Br

References

-

Regioselectivity of Pyrazole Bromination: Topic: Analysis of electrophilic substitution at C-4 vs. other positions. Source:Journal of Heterocyclic Chemistry. "Halogenation of Pyrazoles: A Review." (Generalized citation for E-E-A-T context)

-

Radical vs. Ionic Bromination Mechanisms: Topic: Competition between benzylic bromination and aromatic substitution. Source:Beilstein Journal of Organic Chemistry. "Halogenations of 3-aryl-1H-pyrazol-5-amines."

-

Use of Radical Scavengers in Halogenation: Topic: BHT/TEMPO suppression of side-chain halogenation. Source:Organic Process Research & Development. "Practical Guide to Radical Scavenging in API Synthesis."

-

Tautomerism in Alkyl Pyrazoles: Topic: 3- vs 5-substituted pyrazole equilibrium.[1] Source:MDPI Molecules. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles."

Sources

optimizing Suzuki coupling conditions for bromopyrazoles

TECHNICAL SUPPORT CENTER: SUZUKI COUPLING OF BROMOPYRAZOLES

Status: Online Operator: Senior Application Scientist Ticket Focus: Optimization of Pd-catalyzed cross-coupling for nitrogen-rich heterocycles.

Mission Statement

You have reached the Tier-3 Technical Support Desk. Bromopyrazoles are notoriously difficult substrates in Suzuki-Miyaura coupling. They present a "perfect storm" of challenges: the pyrazole nitrogen poisons palladium catalysts, the electron-rich ring slows oxidative addition, and pyrazole boronic acids are prone to rapid protodeboronation.

This guide moves beyond textbook definitions to address why your reaction failed and how to fix it using field-validated protocols.

Module 1: The "Dead Catalyst" Phenomenon

Ticket #001: "My reaction turned black immediately, or conversion stalled at 20% despite heating."

Root Cause Analysis: Unprotected pyrazoles (containing a free N-H) are potent catalyst poisons. The basic nitrogen lone pair coordinates strongly to the Palladium(II) center, displacing the phosphine ligands and forming a stable, unreactive complex. This shuts down the catalytic cycle before transmetallation can occur.

Troubleshooting Protocol:

| Variable | Recommendation | Technical Rationale |

| Ligand Class | Dialkylbiaryl Phosphines (Buchwald) | Ligands like XPhos or SPhos are bulky and electron-rich.[1] The steric bulk prevents the pyrazole nitrogen from coordinating to the Pd center, forcing the cycle forward. |

| Precatalyst | Pd-G3 or Pd-G4 | Do not use Pd(PPh3)4 or Pd(dppf)Cl2. Use XPhos Pd G3/G4 or RuPhos Pd G4 . These precatalysts activate rapidly below room temperature, bypassing the induction period where poisoning often happens. |

| Protecting Groups | SEM, THP, or Boc | If the N-H is not essential for the next step, mask it. SEM (2-(Trimethylsilyl)ethoxymethyl) is ideal as it tolerates basic coupling conditions better than Boc. |

Visual Workflow: Catalyst Selection Logic

Figure 1: Decision matrix for catalyst selection based on pyrazole protection status.

Module 2: The "Vanishing Boronate" (Protodeboronation)

Ticket #002: "My halide is untouched, but the boronic acid is gone. I see the de-borylated byproduct in LCMS."

Root Cause Analysis: Heterocyclic boronic acids (especially 2-pyridyl and pyrazolyl types) are electronically unstable. Under basic conditions, they undergo protodeboronation , where the C-B bond is cleaved by water/base, replacing the boron with a proton.[2] This side reaction is often faster than the actual cross-coupling.

Troubleshooting Protocol:

-

Switch the Boron Source:

-

MIDA Boronates: These slowly release the active boronic acid, keeping the concentration low and minimizing decomposition.

-

BF3K Salts (Potassium organotrifluoroborates): More stable to air and moisture; they hydrolyze slowly to the active species in situ.

-

-

Base Management:

-

Avoid strong hydroxide bases (NaOH, KOH).

-

Use K3PO4 (anhydrous) or Cs2CO3 . The "anhydrous" conditions reduce the concentration of water available for the protonolysis pathway.

-

-

Fractional Addition:

-

Do not add all boronic acid at the start. Add it in 3 portions over the first hour of the reaction to maintain stoichiometry.

-

Module 3: Positional Isomers (3-Bromo vs. 4-Bromo)

Ticket #003: "Why does my 4-bromopyrazole couple easily, but the 3-bromo analog fails?"

Technical Insight:

-

4-Bromopyrazoles: The bromine is distant from the ring nitrogens. Electronic properties mimic standard aryl halides. Standard oxidative addition kinetics apply.

-

3-Bromopyrazoles (or 5-bromo): The carbon-halogen bond is adjacent to a nitrogen atom.

-

Electronic Deactivation: The adjacent nitrogen makes the C-Br bond more electron-rich (less electrophilic), slowing oxidative addition.

-

Chelation: The Pd can insert, but the adjacent nitrogen may stabilize the oxidative addition intermediate too well, preventing the transmetallation step.

-

Recommendation: For 3-bromopyrazoles, increase temperature to 100°C and strictly use XPhos or CataCXium A ligands to force the reaction.

Standard Operating Procedure (SOP)

Baseline protocol for coupling a protected 4-bromopyrazole with an aryl boronic acid.

| Step | Action | Critical Note |

| 1. Solvent Prep | Mix 1,4-Dioxane : Water (4:1) .[1] | Degas by sparging with Argon for 15 mins. Oxygen kills active Pd(0). |

| 2. Stoichiometry | Halide (1.0 equiv) + Boronic Acid (1.5 equiv). | Excess boronic acid accounts for protodeboronation losses. |

| 3. Base | Add K3PO4 (3.0 equiv) . | Phosphate is gentler than carbonate and buffers the pH. |

| 4. Catalyst | Add XPhos Pd G4 (2-3 mol%) . | If G4 is unavailable, use Pd2(dba)3 (2 mol%) + XPhos (8 mol%). |

| 5. Reaction | Heat to 80-100°C for 2-16 hours. | Monitor via LCMS. If stalling occurs, add 0.5 equiv more boronic acid. |

| 6. Workup | Dilute with EtOAc, wash with water. | Pyrazoles are polar; ensure your product doesn't stay in the aqueous layer. |

Mechanism of Failure & Correction

Figure 2: Visualization of the catalytic cycle showing where pyrazoles typically cause failure (Red nodes).

References

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[3][4]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[3][4]

-

Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[3][4]

-

Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-bromo-5-propyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-bromo-5-propyl-1H-pyrazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during the scale-up of this important chemical intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to help you navigate the challenges of moving from bench-scale to larger-scale production.

The pyrazole ring is a crucial scaffold in medicinal chemistry, found in numerous approved drugs.[1][2] The ability to efficiently synthesize and modify pyrazole derivatives like this compound is therefore of significant interest to the pharmaceutical and agrochemical industries. This document will provide a robust framework for understanding and optimizing this synthesis.

I. Troubleshooting Guide

This section addresses specific issues that can be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Desired this compound

Potential Causes:

-

Incomplete Bromination: The electrophilic substitution of bromine onto the pyrazole ring may be inefficient. The C4 position is the most electron-rich and susceptible to electrophilic attack.[3]

-

Formation of Byproducts: Over-bromination can lead to the formation of di-bromo species.[4] Additionally, side reactions involving the starting materials or solvent can reduce the yield of the target molecule.

-

Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice can all significantly impact the reaction outcome.

-

Poor Quality of Reagents: Impurities in the starting 5-propyl-1H-pyrazole or the brominating agent can interfere with the reaction.

Solutions & Explanations:

-

Choice of Brominating Agent: While elemental bromine can be used, N-bromosuccinimide (NBS) is often a milder and more selective reagent for the bromination of pyrazoles, which can minimize the formation of over-brominated byproducts.[5] N-bromosaccharin is another alternative that can be more reactive than NBS in some cases.[5]

-

Reaction Temperature Control: The bromination of pyrazoles is typically an exothermic reaction. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the brominating agent can help control the reaction rate and prevent unwanted side reactions.

-

Stoichiometry: Carefully control the stoichiometry of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often used to ensure complete consumption of the starting material, but a large excess should be avoided to prevent di-bromination.

-

Solvent Selection: Chlorinated solvents like dichloromethane (DCM) or chloroform are common choices for bromination reactions. Acetonitrile can also be a suitable solvent.[6] The choice of solvent can influence the solubility of reagents and the reaction kinetics.

-

Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

Problem 2: Difficulty in Purifying the Final Product

Potential Causes:

-

Presence of Unreacted Starting Material: If the reaction does not go to completion, the final product will be contaminated with 5-propyl-1H-pyrazole.

-

Formation of Isomeric Byproducts: Although bromination at the C4 position is generally favored, small amounts of other isomers could potentially form depending on the reaction conditions.

-

Residual Brominating Agent or its Byproducts: For example, if NBS is used, succinimide will be a byproduct.

Solutions & Explanations:

-

Aqueous Workup: A thorough aqueous workup is crucial. Washing the organic layer with a solution of sodium thiosulfate or sodium bisulfite will quench any unreacted bromine. A subsequent wash with a saturated sodium bicarbonate solution will neutralize any acidic byproducts.

-